UNC2025 - 1429881-91-3

UNC2025

Catalog Number: EVT-287401
CAS Number: 1429881-91-3
Molecular Formula: C28H40N6O
Molecular Weight: 476.66
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

UNC2025 is a small molecule inhibitor of the Mer Tyrosine Kinase (MerTK) and Fms-like tyrosine kinase 3 (Flt3) receptors. [, ] It is classified as a receptor tyrosine kinase inhibitor (RTKI) and has been investigated for its potential in treating various cancers, including acute myeloid leukemia (AML), acute lymphoblastic leukemia (ALL), melanoma, and glioblastoma. [, , , , ] UNC2025 exhibits potent inhibition of MerTK and Flt3, demonstrating promising antitumor activity in preclinical models.

Mechanism of Action

UNC2025 functions by selectively inhibiting MerTK and Flt3 receptor tyrosine kinases. [, ] It binds to these kinases, preventing their activation and subsequent downstream signaling. This inhibition leads to a variety of anti-tumor effects, including:

  • Inhibition of pro-survival signaling pathways: UNC2025 disrupts MerTK-dependent pro-survival signaling pathways, leading to reduced cell survival and proliferation. []
  • Induction of apoptosis: The compound induces apoptosis (programmed cell death) in various cancer cell lines. [, , ]
  • Reduction of colony formation: UNC2025 effectively reduces the colony-forming potential of cancer cells in vitro. [, , ]
  • Inhibition of tumor growth: Preclinical studies show that UNC2025 treatment leads to significant tumor growth inhibition in various xenograft models. [, , ]
  • Synergistic effects with other therapies: UNC2025 demonstrates enhanced anti-tumor activity when combined with chemotherapy agents like methotrexate or targeted therapies like BRAF inhibitors. [, ]
Physical and Chemical Properties Analysis
  • Small molecule: UNC2025 is a small molecule, allowing for good cell permeability and potential oral bioavailability. []
  • Orally bioavailable: UNC2025 exhibits favorable pharmacokinetic properties, enabling effective oral administration and significant tumor exposure in preclinical models. [, , ]
  • Potent inhibitor: UNC2025 demonstrates potent inhibitory activity against MerTK and Flt3, with nanomolar IC50 values observed in both enzymatic and cellular assays. [, ]
  • Selective inhibitor: While targeting MerTK and Flt3, UNC2025 displays limited off-target activity against other kinases, suggesting a favorable safety profile. [, ]
Applications
  • Acute Leukemias: In preclinical models of AML and ALL, UNC2025 demonstrated significant anti-leukemic effects, including decreased tumor burden, prolonged survival, and enhanced sensitivity to chemotherapy. [, ]
  • Melanoma: UNC2025 exhibited promising activity in both BRAF-mutated and BRAF wild-type melanoma models, inhibiting tumor growth and enhancing the efficacy of BRAF inhibitors. []
  • Glioblastoma: While showing limited efficacy as a monotherapy, UNC2025 combined with radiotherapy significantly delayed tumor growth and induced complete responses in a subset of glioblastoma models. []
  • Non-Small Cell Lung Cancer (NSCLC): UNC2025 effectively inhibited the growth of various NSCLC cell lines in vitro and in vivo, regardless of driver oncogene status. []
  • Gastric Adenocarcinoma: UNC2025 suppressed tumor growth in vitro and in vivo and sensitized gastric cancer cells to 5-Fluorouracil chemotherapy. []
  • Thrombosis: UNC2025 displayed antithrombotic properties in vitro and in vivo, suggesting potential applications beyond cancer treatment. []
  • Immunomodulation: UNC2025 can modulate macrophage phenotype, promoting a pro-inflammatory state that may enhance anti-tumor immunity. [] This effect is linked to the role of MerTK in efferocytosis and immune suppression.

UNC1062

Compound Description: UNC1062 is a potent small molecule inhibitor of Mer tyrosine kinase (MerTK). []

Relevance: UNC1062 served as the basis for the development of UNC2025. While UNC1062 exhibited potent MerTK inhibitory activity, its poor pharmacokinetic properties hindered further in vivo evaluation. UNC2025 was designed through sequential modifications of UNC1062 to improve its pharmacokinetic profile while retaining its potent activity against MerTK. []

AC220 (Quizartinib)

Compound Description: AC220, also known as quizartinib, is a potent and selective inhibitor of FMS-like tyrosine kinase 3 (FLT3). []

Relevance: Like UNC2025, AC220 targets FLT3, a receptor tyrosine kinase often implicated in acute myeloid leukemia. Both compounds have demonstrated efficacy in inhibiting FLT3 activity and impacting cell cycle kinetics in CD8+ T cells. Notably, UNC2025 exhibits dual inhibitory activity against both MerTK and FLT3, potentially offering a broader therapeutic window in certain cancers. []

R428

Compound Description: R428 is a selective inhibitor of the Axl receptor tyrosine kinase, another member of the TAM family. []

Relevance: R428 is relevant to UNC2025 as they both target receptor tyrosine kinases within the TAM family. While UNC2025 primarily inhibits MerTK and FLT3, R428 selectively targets Axl. Research suggests that combined inhibition of Axl and MerTK, using R428 and UNC2025 respectively, might improve therapeutic outcomes in certain cancer models, like head and neck squamous cell carcinoma (HNSCC), by overcoming potential resistance mechanisms. []

BGB324

Compound Description: BGB324 is an Axl inhibitor currently undergoing Phase 1 clinical trials as a monotherapy and in combination regimens. []

Relevance: BGB324's relevance to UNC2025 stems from their shared focus on targeting the TAM family of receptor tyrosine kinases. While UNC2025 primarily inhibits MerTK and FLT3, BGB324 focuses on Axl. The clinical development of BGB324 highlights the therapeutic potential of targeting TAM kinases in cancer. []

MRX-2843

Compound Description: MRX-2843 is a dual MerTK/FLT3 inhibitor that has received FDA Investigational New Drug (IND) status. []

Relevance: MRX-2843 shares a similar target profile with UNC2025, inhibiting both MerTK and FLT3. This dual inhibition makes both compounds potentially valuable therapeutic agents for treating acute myeloid leukemia (AML) and potentially other cancers with dysregulated MerTK or FLT3 signaling. []

5-Fluorouracil (5-FU)

Compound Description: 5-Fluorouracil (5-FU) is a chemotherapy drug commonly used in the treatment of various cancers, including gastric adenocarcinoma. []

Relevance: Research indicates that MerTK expression might attenuate the response to chemotherapy in gastric adenocarcinoma. Studies have shown that inhibiting MerTK with UNC2025 can sensitize tumor cells to 5-FU-based chemotherapy, suggesting a potential synergistic effect. []

Methotrexate

Compound Description: Methotrexate is a chemotherapy drug used in the treatment of various cancers, including acute lymphoblastic leukemia (ALL). []

Relevance: Research has demonstrated that UNC2025 can enhance the efficacy of methotrexate in preclinical models of ALL. This synergistic effect suggests that combining UNC2025 with methotrexate could be a promising therapeutic strategy for leukemia, potentially allowing for lower doses of methotrexate and reduced toxicity. []

Vemurafenib

Compound Description: Vemurafenib is a BRAF inhibitor used in the treatment of melanoma, particularly in cases with BRAF mutations. []

Relevance: In preclinical models of melanoma, combining UNC2025 with vemurafenib showed promising results in inhibiting tumor growth, suggesting a synergistic effect. This combined approach, targeting both MerTK and BRAF, could be a valuable strategy for treating BRAF-mutated melanoma. []

Cobimetinib

Relevance: Studies in NRAS-mutated melanoma cell lines indicate that combining UNC2025 with cobimetinib enhances cell death and reduces colony-forming potential. This synergistic effect suggests a potential therapeutic benefit of co-targeting MerTK and the MAPK pathway in NRAS-mutated melanoma. []

R848

Compound Description: R848 is an immune-stimulatory drug candidate known to promote a pro-inflammatory macrophage phenotype. []

Relevance: In a study exploring macrophage-targeted drug delivery, R848 was investigated alongside UNC2025 for its ability to reprogram macrophages towards a pro-inflammatory state. Both drugs showed potential in inducing a pro-inflammatory phenotype in macrophages. []

Properties

CAS Number

1429881-91-3

Product Name

UNC2025

IUPAC Name

4-[2-(butylamino)-5-[4-[(4-methylpiperazin-1-yl)methyl]phenyl]pyrrolo[2,3-d]pyrimidin-7-yl]cyclohexan-1-ol

Molecular Formula

C28H40N6O

Molecular Weight

476.66

InChI

InChI=1S/C28H40N6O/c1-3-4-13-29-28-30-18-25-26(20-34(27(25)31-28)23-9-11-24(35)12-10-23)22-7-5-21(6-8-22)19-33-16-14-32(2)15-17-33/h5-8,18,20,23-24,35H,3-4,9-17,19H2,1-2H3,(H,29,30,31)

InChI Key

MJSHVHLADKXCML-RQNOJGIXSA-N

SMILES

CCCCNC1=NC=C2C(=CN(C2=N1)C3CCC(CC3)O)C4=CC=C(C=C4)CN5CCN(CC5)C

Solubility

Soluble in DMSO, not in water

Synonyms

UNC2025, UNC2025, UNC 2025

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.